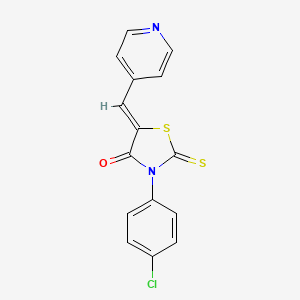

3-(4-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC20189864

Molecular Formula: C15H9ClN2OS2

Molecular Weight: 332.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H9ClN2OS2 |

|---|---|

| Molecular Weight | 332.8 g/mol |

| IUPAC Name | (5Z)-3-(4-chlorophenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C15H9ClN2OS2/c16-11-1-3-12(4-2-11)18-14(19)13(21-15(18)20)9-10-5-7-17-8-6-10/h1-9H/b13-9- |

| Standard InChI Key | FMYFKMXVIFKPQQ-LCYFTJDESA-N |

| Isomeric SMILES | C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)Cl |

| Canonical SMILES | C1=CC(=CC=C1N2C(=O)C(=CC3=CC=NC=C3)SC2=S)Cl |

Introduction

3-(4-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound belonging to the class of thiazolidinones. This class of compounds is known for its diverse biological activities, including antifungal, antitubercular, and anticancer properties . The compound's structure includes a thiazolidine ring with a thioxo group, a 4-chlorophenyl group, and a 4-pyridylmethylene moiety, which contribute to its potential biological activity.

Synthesis Methods

The synthesis of 3-(4-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate precursors. A common method includes the reaction of a thiazolidinone precursor with a suitable aldehyde in the presence of a catalyst to form the desired compound. The use of microwave-assisted organic synthesis or one-pot reactions can also be effective for synthesizing thiazolidinone derivatives .

Biological Activities and Potential Applications

Thiazolidinones, including 3-(4-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one, exhibit a wide range of biological activities. These compounds have been studied for their potential in treating various diseases due to their ability to interact with enzymes and receptors, modulating biochemical pathways.

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Potential against bacteria and fungi |

| Anticancer Activity | Inhibition of specific pathways involved in cancer cell proliferation |

| Anti-inflammatory Activity | Modulation of inflammatory responses |

Interaction Studies and Pharmacological Profiles

Interaction studies reveal that compounds like 3-(4-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one may interact with various biological targets. The presence of the 4-pyridylmethylene and 4-chlorophenyl groups likely enhances its binding affinity to these targets, making it an interesting candidate for further pharmacological research.

Similar Compounds and Structural Variations

Similar compounds within the thiazolidinone class include those with different substituents, such as 3-(3-Bromophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one and 3-Benzyl-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one. These variations highlight the diversity within the thiazolidinone family and how modifications in substituents can influence biological activity and chemical properties.

| Compound | Unique Features |

|---|---|

| 3-(3-Bromophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one | Bromophenyl group instead of chloro |

| 3-Benzyl-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one | Benzyl substituent |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume